The compound 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one is a synthetic organic molecule belonging to the class of purine derivatives. This compound features a purine ring system that is substituted with a 3-(trifluoromethyl)phenylamino group, which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be classified as:
The synthesis of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one typically involves several key steps:
The molecular structure of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one can be described in detail:
QCVDQVZWWDKIKH-UHFFFAOYSA-N
C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F)Cl
The chemical reactivity of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one includes:
The mechanism of action for 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one primarily involves:
Studies indicate that compounds with similar purine scaffolds exhibit significant selectivity towards specific molecular targets, enhancing their therapeutic potential.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMF |
Stability | Stable under standard conditions |
pKa | Not specified |
These properties are critical for understanding the compound's behavior in biological systems and its potential for drug formulation.
The applications of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one are multifaceted:
Purines represent a privileged scaffold in drug discovery due to their intrinsic bioisosteric properties with endogenous adenine and guanine nucleotides. This enables targeted interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The purine core’s versatility stems from its capacity for regioselective modifications at positions C-2, C-6, C-8, and N-9, allowing fine-tuning of pharmacological activity. For example:
Table 1: Biological Activities of Purine Substitution Patterns
Position | Substituent Type | Biological Activity | Example Compound |
---|---|---|---|
C-2 | Aryl amino | Kinase inhibition (B-Raf, VEGFR-2) | Sorafenib analogs [6] |
C-6 | Oxo (=O) | Anticancer (hepatocellular carcinoma) | HepG2 inhibitors [6] |
C-8 | Aryl | Grp94-selective chaperone inhibition | Hsp90 inhibitor 4 [5] |
N-9 | Alkyl/arylalkyl | Enhanced metabolic stability | NEU-4854 [1] |
These structural features underpin diverse therapeutic applications, including kinase inhibition for parasitic diseases [1] and cancer [3] [5]. The compound 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one strategically combines C-2 aryl amino and C-6 oxo groups, positioning it within this pharmacologically fertile chemical space.
The trifluoromethyl (−CF₃) group is a cornerstone of rational medicinal chemistry due to its unique physicochemical properties:
Table 2: Impact of −CF₃ on Purine Drug Properties
Property | Effect of −CF₃ | Example in Purine Analogs |
---|---|---|
Lipophilicity | ↑ logD by 0.9–1.2 units | NEU-1106 (logD = 3.1) vs. non-CF₃ analogs (logD = 1.8) [1] |
Metabolic Stability | ↓ HLM CLint by >50% | CLint reduction from 64 → <3 μL/min/mg [1] |
Binding Affinity | ↑ 2–10 fold via hydrophobic/orthogonal interactions | Improved LLE (Lipophilic Ligand Efficiency) to 5.7 [1] |
Selectivity | Blocks epoxide formation (structural alert mitigation) | Thiophene → −CF₃ phenyl replacement [1] |
In 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one, the meta-trifluoromethylphenyl group at C-2 is positioned to exploit these effects, potentially enhancing target engagement and pharmacokinetics.
The incorporation of −CF₃ into purines has evolved significantly alongside synthetic methodologies:
Table 3: Evolution of Trifluoromethylation Strategies for Purines
Era | Method | Conditions | Limitations |
---|---|---|---|
1980s–1990s | Electrophilic CF₃ addition | HF/pyridine, 100°C | Low yield, poor regioselectivity |
2000s | Cu-mediated coupling | CuI, phenanthroline, 120°C | Stoichiometric metal, side products |
2010s | Pd-catalyzed amination | Pd₂(dba)₃, XPhos, KOtBu, 80°C | Oxygen sensitivity |
2020s | Photoredox catalysis | Ru(bpy)₃Cl₂, CF₃SO₂Na, blue LED | Requires specialized equipment |
The synthesis of 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one benefits from these advances, likely employing Buchwald-Hartwig amination of 2-chloropurine intermediates with 3-(trifluoromethyl)aniline [1].
This compound integrates two validated pharmacophores: a purin-6-one core (ATP-mimetic) and a meta-trifluoromethylphenyl group (enhancing selectivity/stability). Research objectives focus on:
This research aims to position the compound as a lead for kinase-driven pathologies (cancer, parasitic infections) by leveraging strategic trifluoromethyl modification.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4